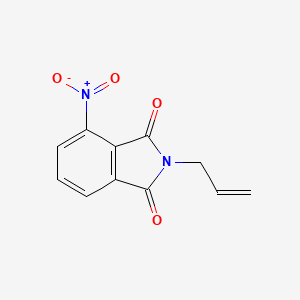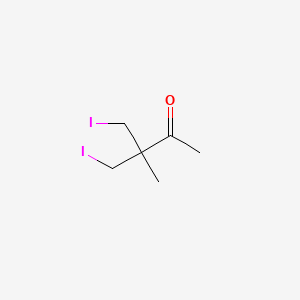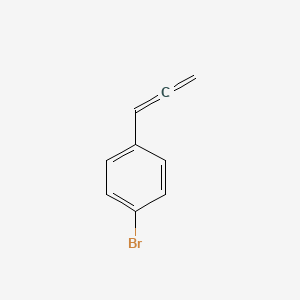![molecular formula C27H59O4PSi B14356223 Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate CAS No. 90261-42-0](/img/structure/B14356223.png)
Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate is a complex organophosphorus compound characterized by its unique structure, which includes a phosphonate group bonded to a silyl ether. This compound is notable for its stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate typically involves the reaction of octyl alcohol with dimethylchlorosilane to form dimethyl(octyloxy)silane. This intermediate is then reacted with a phosphonate precursor under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the formation of the phosphonate bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine oxides.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted silyl ethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying phosphonate metabolism.
Medicine: Research is ongoing into its potential use as a drug delivery agent and in the development of novel therapeutics.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors, through its phosphonate group. This interaction can modulate various biochemical pathways, leading to its observed effects in different applications. The silyl ether group also plays a role in enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: A simpler organophosphorus compound used primarily as a flame retardant.
Dioctyl sulfosuccinate: A surfactant with similar structural features but different functional properties.
Uniqueness
Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate is unique due to its combination of a phosphonate group with a silyl ether, which imparts both stability and versatility in chemical reactions. This makes it particularly valuable in applications requiring robust and reactive organophosphorus compounds.
Properties
CAS No. |
90261-42-0 |
|---|---|
Molecular Formula |
C27H59O4PSi |
Molecular Weight |
506.8 g/mol |
IUPAC Name |
dioctoxyphosphorylmethyl-dimethyl-octoxysilane |
InChI |
InChI=1S/C27H59O4PSi/c1-6-9-12-15-18-21-24-29-32(28,30-25-22-19-16-13-10-7-2)27-33(4,5)31-26-23-20-17-14-11-8-3/h6-27H2,1-5H3 |
InChI Key |
AIXISKJNOJMRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCO[Si](C)(C)CP(=O)(OCCCCCCCC)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


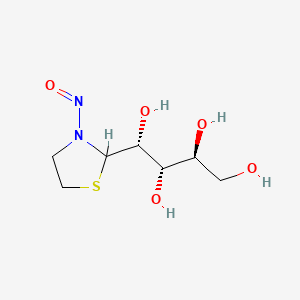
![[Bis(trimethylsilyl)methyl]phosphane](/img/structure/B14356158.png)
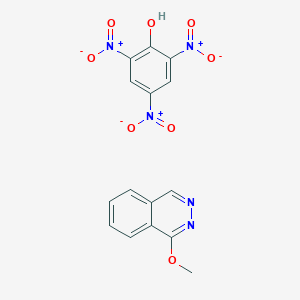
![Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate)](/img/structure/B14356169.png)
![N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B14356170.png)
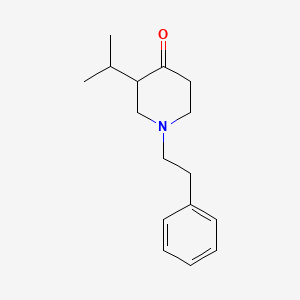
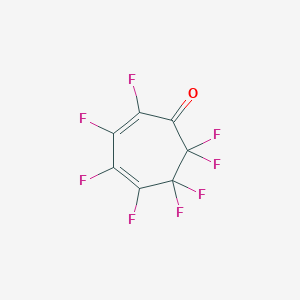
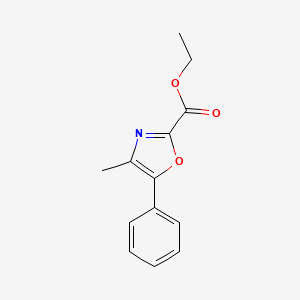
![1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14356187.png)

![N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14356193.png)
